1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine
Description
1-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a 4-methoxyphenylpiperazine moiety at position 2. This structure combines aromatic and piperazine components, which are common in bioactive molecules targeting neurological and oncological pathways. The 4-methoxyphenyl group on the piperazine ring may enhance pharmacokinetic properties, such as metabolic stability and solubility, while the 4-chlorophenyl substituent could influence receptor binding affinity .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O/c1-30-20-8-6-19(7-9-20)27-12-14-28(15-13-27)23-22-16-21(26-29(22)11-10-25-23)17-2-4-18(24)5-3-17/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVWUQRMLAQLSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazolo[1,5-a]pyrazine core.
Attachment of the methoxyphenyl group: This is typically done through a coupling reaction, where the methoxyphenyl group is attached to the piperazine ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H20ClN5
- Molecular Weight : Approximately 432.5 g/mol
- Structure : The compound features a piperazine core substituted with a pyrazolo[1,5-a]pyrazin moiety and a methoxyphenyl group, contributing to its potential biological activity.
Anticancer Activity
Research has indicated that this compound may exhibit inhibitory effects on Cyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can prevent the transition from the G1 phase to the S phase of the cell cycle, leading to reduced proliferation in various cancer cell lines.
- Case Study : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine significantly inhibited cancer cell growth in vitro, suggesting that modifications to the piperazine side chain could enhance efficacy against specific cancer types.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in various metabolic pathways. Its ability to interact with biological targets makes it a candidate for further pharmacological research.
- Mechanism of Action : The interaction with target enzymes may involve binding to active sites or allosteric sites, altering enzyme activity and influencing metabolic processes.
Synthesis and Modification
The synthesis of 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazolo[1,5-a]pyrazine core.
- Substitution reactions to introduce the piperazine and methoxyphenyl groups.
- Optimization of reaction conditions (temperature, pH) to achieve high yields and purity.
Research Findings
Recent studies have focused on optimizing the pharmacological properties of this compound through structural modifications. For example:
- Substituent Variations : Altering substituents on the piperazine ring has shown promise in enhancing selectivity and potency against various cancer cell lines.
- Biological Assays : Various assays have been conducted to evaluate the cytotoxicity and selectivity of these derivatives against normal versus cancerous cells.
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Inhibits CDK2 leading to reduced cell proliferation in cancer cell lines |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes affecting various biological processes |
| Structural Modifications | Ongoing research on derivatives to enhance selectivity and potency |
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
*Estimated based on structural analysis.
Key Observations:
Substituent Impact on Bioactivity: The 4-methoxyphenyl group in the target compound likely improves solubility compared to non-polar analogs (e.g., ). The pyrazolo[1,5-a]pyrazine core in the target compound offers a planar structure for π-π stacking, similar to quinoline derivatives in QH-03 .
Pharmacological Profiles: Piperazine-containing compounds (e.g., ) often target monoamine transporters or kinases. The target compound’s 4-methoxyphenylpiperazine moiety may confer serotonin or dopamine receptor modulation, as seen in related piperazines . Pyrazolo-pyrimidine analogs () exhibit antitumor activity, suggesting the target compound could share similar mechanisms, such as kinase inhibition .
Contradictions and Limitations
- Antihistamine vs. Antitumor Activity : While some piperazine analogs () are antihistamines (e.g., meclizine), structural differences (e.g., pyrazolo-pyrazine core) suggest the target compound may diverge in biological targets .
- Lack of Direct Bioactivity Data : Most evidence describes structural or synthetic aspects; pharmacological data for the target compound remain speculative without experimental validation.
Biological Activity
1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a pyrazolo[1,5-a]pyrazin moiety and a methoxyphenyl group. The presence of the 4-chlorophenyl group enhances its lipophilicity, which may influence its pharmacokinetic properties.
Structure Overview
| Component | Description |
|---|---|
| Piperazine Ring | A six-membered ring structure that often contributes to the biological activity of compounds. |
| Pyrazolo[1,5-a]pyrazine Core | A bicyclic structure known for its diverse pharmacological effects. |
| Chlorophenyl Group | Enhances lipophilicity and may affect binding affinity to biological targets. |
| Methoxyphenyl Group | Potentially modulates receptor interactions and enhances bioactivity. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways:
- Trk Kinase Inhibition : The compound has been identified as a potential inhibitor of Trk kinases, which are implicated in cancer progression. Inhibition of these kinases can disrupt cell growth and survival pathways associated with various cancers.
- Enzyme Modulation : Studies suggest that the compound may also interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), potentially influencing neuropharmacological outcomes .
Biological Activity Studies
Various studies have evaluated the biological activities of similar compounds within the pyrazolo[1,5-a]pyrazine class, providing insights into their therapeutic potential.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit significant anticancer properties. For example:
- A compound structurally related to this compound demonstrated strong inhibition against cancer cell lines associated with Trk-driven tumors.
Neuropharmacological Effects
The compound's interaction with cholinergic receptors suggests potential applications in treating neurodegenerative diseases:
- In vitro studies have shown that related compounds possess moderate inhibitory effects on AChE and BChE, which are crucial for neurotransmitter regulation in the brain .
Case Studies
Several case studies highlight the practical applications of similar compounds:
- Case Study 1 : A study on pyrazolo[1,5-a]pyrimidine derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting that modifications in the pyrazolo structure could enhance anticancer efficacy .
- Case Study 2 : Research on piperazine derivatives indicated their potential as dual-action agents against both cancer cells and neurodegenerative conditions by modulating cholinergic signaling pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
